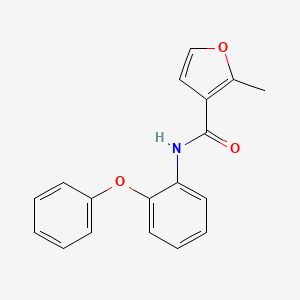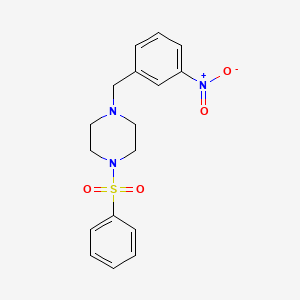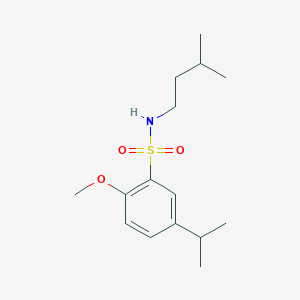![molecular formula C19H27N3O B6025492 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at the University of California, San Francisco, in the early 2000s. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MPEP selectively binds to and blocks the activity of 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, which is a G-protein coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this compound, MPEP reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in the activity of neural circuits that are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MPEP has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and have been implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of using MPEP in lab experiments is its selectivity for 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using MPEP is its relatively low potency, which can make it difficult to achieve complete blockade of this compound in some experiments.
未来方向
There are a number of potential future directions for research on MPEP. One area of interest is its potential use in the treatment of autism spectrum disorders, as 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine has been implicated in the pathophysiology of these disorders. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, there is ongoing research on the development of more potent and selective this compound antagonists, which could have even greater therapeutic potential.
合成方法
The synthesis of MPEP involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane to form 1-(4-methoxyphenyl)-2-bromoethylamine. This intermediate is then reacted with 4-methyl-1H-imidazole-5-carbaldehyde to form 1-(4-methoxyphenyl)-2-[(4-methyl-1H-imidazol-5-yl)methylamino]ethylamine. Finally, this compound is reacted with piperidine to form MPEP.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.
属性
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-19(21-14-20-15)13-22-11-3-4-17(12-22)6-5-16-7-9-18(23-2)10-8-16/h7-10,14,17H,3-6,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHAIZVKOFCOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)
![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)

![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)


![N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)